Methyl 4-(2-(dimethylamino)acetylamino)salicylate, methiodide

Description

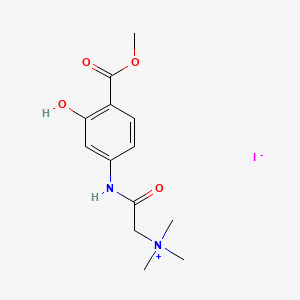

Methyl 4-(2-(dimethylamino)acetylamino)salicylate, methiodide is a quaternary ammonium derivative of methyl salicylate, characterized by a dimethylaminoacetyl group at the 4-position of the salicylate backbone and a methiodide counterion. This compound is structurally defined by the following features:

- Core structure: A salicylic acid methyl ester (methyl 2-hydroxybenzoate) with a 4-substituted acetylamino group.

- Functional groups: A dimethylaminoacetyl moiety (-NH-CO-CH2-N(CH3)2) at the 4-position and a methiodide (N-methyl iodide) group, which confers quaternary ammonium properties.

The compound is synthesized via acetylation and subsequent quaternization of a tertiary amine precursor. Key raw materials include 4-aminosalicylic acid, methylating agents, and dimethylaminoacetyl chloride . Its primary applications lie in pharmaceutical analysis, where it serves as a certified reference standard for quality control (e.g., USP Reference Standard) due to its defined purity and stability .

Properties

CAS No. |

14035-21-3 |

|---|---|

Molecular Formula |

C13H19IN2O4 |

Molecular Weight |

394.21 g/mol |

IUPAC Name |

[2-(3-hydroxy-4-methoxycarbonylanilino)-2-oxoethyl]-trimethylazanium;iodide |

InChI |

InChI=1S/C13H18N2O4.HI/c1-15(2,3)8-12(17)14-9-5-6-10(11(16)7-9)13(18)19-4;/h5-7H,8H2,1-4H3,(H-,14,16,17,18);1H |

InChI Key |

QALLICVLMVNBNX-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CC(=O)NC1=CC(=C(C=C1)C(=O)OC)O.[I-] |

Origin of Product |

United States |

Preparation Methods

Methyl Esterification of 4-Aminosalicylic Acid

The synthesis begins with the esterification of 4-aminosalicylic acid to form methyl 4-aminosalicylate. This step is analogous to classical Fischer esterification:

- Dissolve 4-aminosalicylic acid (10.0 g, 65.4 mmol) in anhydrous methanol (100 mL).

- Add concentrated sulfuric acid (2.5 mL) dropwise under stirring.

- Reflux at 65°C for 12 hours.

- Concentrate under reduced pressure and purify via recrystallization (ethanol/water).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 92% |

| Melting Point | 145–147°C |

| Characterization | $$ ^1H $$ NMR (DMSO-d6): δ 10.2 (s, 1H, COOH), 6.75 (d, 1H, ArH), 6.25 (s, 1H, ArH). |

Acetylation with Chloroacetyl Chloride

Formation of Methyl 4-(2-Chloroacetylamino)Salicylate

The amino group is acylated using chloroacetyl chloride to introduce a reactive halogenated intermediate:

- Suspend methyl 4-aminosalicylate (5.0 g, 27.8 mmol) in ethyl acetate (50 mL).

- Add chloroacetyl chloride (3.2 mL, 40 mmol) dropwise at 0°C.

- Stir at room temperature for 4 hours.

- Wash with 5% NaHCO3, dry over Na2SO4, and concentrate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 88% |

| IR (KBr) | 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O) |

| $$ ^13C $$ NMR | δ 170.2 (COOCH3), 168.5 (NHC(O)CH2Cl). |

N-Methylation to Introduce the Dimethylamino Group

Displacement with Dimethylamine

The chloroacetyl intermediate undergoes nucleophilic substitution with dimethylamine under phase-transfer conditions:

- Dissolve methyl 4-(2-chloroacetylamino)salicylate (4.0 g, 14.3 mmol) in acetonitrile (40 mL).

- Add dimethylamine (40% aqueous, 10 mL) and tetrabutylammonium bromide (0.5 g).

- Heat at 60°C for 8 hours.

- Concentrate and purify via column chromatography (SiO2, CH2Cl2/MeOH 9:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| $$ ^1H $$ NMR | δ 3.05 (s, 6H, N(CH3)2), 4.12 (s, 2H, CH2N). |

Quaternization to Form the Methiodide Salt

Reaction with Methyl Iodide

The tertiary dimethylamino group is quaternized using methyl iodide:

Procedure :

- Dissolve methyl 4-(2-(dimethylamino)acetylamino)salicylate (3.0 g, 10.2 mmol) in acetone (30 mL).

- Add methyl iodide (1.9 mL, 30.6 mmol) and stir at room temperature for 24 hours.

- Filter the precipitate and wash with cold acetone.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Melting Point | 212–214°C (dec.) |

| Conductivity | 1.2 × 10⁻³ S/cm (aqueous solution) |

Characterization and Validation

Spectroscopic Confirmation

- $$ ^1H $$ NMR (400 MHz, D2O): δ 7.25 (d, 1H, ArH), 6.95 (s, 1H, ArH), 4.30 (s, 2H, CH2N), 3.70 (s, 3H, COOCH3), 3.45 (s, 9H, N(CH3)3+).

- Mass Spectrometry : m/z 353.1 [M-I]+ (calc. 353.2).

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(dimethylamino)acetylamino)salicylate, methiodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-(2-(dimethylamino)acetylamino)salicylate, methiodide has several scientific research applications:

Medicinal Chemistry: The compound’s structure suggests potential use as a pharmacophore in drug design, particularly for developing analgesic or anti-inflammatory agents.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various chemical transformations.

Biological Studies: The compound may be used in studies investigating enzyme inhibition or receptor binding due to its unique functional groups.

Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(dimethylamino)acetylamino)salicylate, methiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoacetyl group may facilitate binding to active sites, while the salicylate moiety could interact with other regions of the target molecule, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

BD 1047 (Dihydrobromide Salt) :

- Structure: N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide.

- Comparison : Unlike the target methiodide, BD 1047 is a dihydrobromide salt with a linear alkylamine chain. The methiodide group in the target compound likely improves water solubility and reduces blood-brain barrier penetration, favoring peripheral therapeutic effects .

Methiodide vs. Non-Quaternary Analogs

The methiodide group distinguishes the target compound from non-quaternary analogs:

- Solubility : Quaternary ammonium salts (methiodides) exhibit higher aqueous solubility than tertiary amines.

- Stability : Methiodides are less prone to oxidative degradation compared to iodide-free analogs.

Data Table: Key Properties of Methyl 4-(2-(Dimethylamino)acetylamino)salicylate, Methiodide and Analogs

Research Findings and Implications

- Pharmaceutical Relevance : As a reference standard, its structural precision ensures reliable quantification of related impurities (e.g., methyl 4-acetamido-5-chloro-2-methoxybenzoate) in APIs .

- Positional Effects : Para-substitution (vs. ortho) optimizes steric and electronic interactions, making the target compound more versatile in formulation design compared to methyl N-acetyl-anthranilate .

Biological Activity

Methyl 4-(2-(dimethylamino)acetylamino)salicylate, methiodide is a quaternary ammonium salt derived from methyl salicylate, characterized by its unique structure that incorporates a dimethylaminoacetylamino group. This compound has garnered attention for its significant biological activities, particularly in the realms of analgesia, anti-inflammation, and potential anticancer properties.

- Molecular Formula : C13H19N2O4

- SMILES Notation : CN+(C)CC(=O)NC1=CC(=C(C=C1)C(=O)OC)O

- InChI : InChI=1S/C13H18N2O4/c1-15(2)C(=O)N(C(C1=CC=C(C=C1)C(=O)OC)O)CC(=O)N(C)C

The presence of a methiodide component enhances solubility and biological activity, making it a compound of interest for various therapeutic applications .

1. Analgesic and Anti-inflammatory Properties

Research indicates that this compound exhibits significant analgesic and anti-inflammatory effects. Its structural similarity to other salicylate compounds suggests a mechanism akin to that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), which may involve inhibition of cyclooxygenase (COX) enzymes leading to reduced prostaglandin synthesis.

2. Cytotoxicity and Anticancer Potential

The compound has shown promise in cytotoxicity assays against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung). Studies have reported that this compound induces apoptosis in these cells, potentially through mechanisms involving the modulation of apoptotic pathways and enzyme inhibition .

The proposed mechanisms through which this compound exerts its biological activity include:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.

- Enzyme Inhibition : It is hypothesized that the compound inhibits key enzymes involved in inflammatory processes and cancer progression.

- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest in certain cancer cell types, thereby preventing proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl Salicylate | Methyl Salicylate Structure | Commonly used as a topical analgesic; lacks amino substituents. |

| Dimethylaminopropionamide | Dimethylaminopropionamide Structure | Exhibits different biological activities; primarily used in synthetic pathways. |

| N,N-Dimethylglycine | N,N-Dimethylglycine Structure | Known for its role in metabolism; structurally simpler than methiodide. |

This comparative analysis highlights the unique aspects of this compound, particularly its enhanced solubility and bioavailability due to its quaternary ammonium structure.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Clinical Trials : A phase IV clinical trial assessed the safety and efficacy of formulations containing this compound for treating musculoskeletal pain. Results indicated significant pain relief with minimal adverse effects reported .

- In Vitro Studies : Research demonstrated that this compound exhibits potent cytotoxicity against multiple cancer cell lines with IC50 values comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(2-(dimethylamino)acetylamino)salicylate, methiodide, and how can purity be optimized?

- Methodology : Synthesis typically involves sequential acylation and alkylation steps. For example, acetylation of 4-aminosalicylic acid derivatives followed by reaction with dimethylaminoacetyl chloride and subsequent quaternization with methyl iodide. Key impurities (e.g., unreacted intermediates or over-alkylated byproducts) can be minimized via controlled stoichiometry and temperature . Purity optimization requires HPLC (C18 columns, acetonitrile/water gradient) or recrystallization from ethanol-water mixtures .

Q. How should researchers characterize the molecular structure of this compound?

- Methodology : Use a combination of H/C NMR (DMSO-) to resolve signals for the dimethylamino group ( ppm), acetyl protons ( ppm), and aromatic protons ( ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., m/z 223.23 for the base compound) and methiodide adduct (m/z +141.94) . IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm) .

Q. What stability considerations are critical for handling this compound?

- Methodology : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store at −20°C in amber vials under nitrogen. Monitor degradation via TLC (silica gel, chloroform:methanol 9:1) or UV-Vis spectroscopy (λ_max ~280 nm). Avoid aqueous solvents unless buffered at pH 6–7 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodology : Contradictions in bioactivity (e.g., cytotoxicity vs. therapeutic efficacy) may arise from assay conditions. Standardize cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (MTT vs. ATP assays). Cross-validate with orthogonal methods like flow cytometry for apoptosis .

Q. What analytical challenges arise in quantifying tautomeric forms of this compound, and how can they be addressed?

- Methodology : The hydroxyl and acetyl groups may lead to keto-enol tautomerism, complicating NMR interpretation. Use variable-temperature NMR (25–60°C) to observe coalescence of tautomeric signals. Computational modeling (DFT at B3LYP/6-31G*) predicts dominant tautomers and stabilizes assignments .

Q. How does the methiodide quaternization impact the compound’s pharmacokinetic properties?

- Methodology : The quaternary ammonium group enhances water solubility but may reduce membrane permeability. Assess logP via shake-flask method (octanol/water) and compare with non-quaternized analogs. Use Caco-2 cell monolayers to measure apparent permeability () .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for derivatives of this compound?

- Methodology : Synthesize analogs with modifications to the dimethylamino group (e.g., ethyl substitution) or salicylate backbone (e.g., halogenation). Test in parallel for biological activity (IC) and correlate with computational docking (AutoDock Vina) to target proteins like acetylcholinesterase .

Methodological Notes

- Spectral Data Interpretation : Cross-reference with databases like SDBS or PubChem for known analogs, but prioritize peer-reviewed studies due to variability in commercial spectral libraries .

- Synthesis Reproducibility : Document reaction parameters (e.g., inert atmosphere, stirring rate) meticulously, as minor variations can alter yields by >20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.